molecular formula C21H15BrClN3O2 B11606188 (5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione

(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11606188
M. Wt: 456.7 g/mol
InChI Key: ZVMKYPWJFGSVIP-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups attached to a pyrrole and imidazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of bromophenyl and chlorophenyl groups attached to a pyrrole and imidazolidine-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

(5Z)-5-[[1-(3-bromophenyl)pyrrol-2-yl]methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H15BrClN3O2/c22-15-3-1-4-17(11-15)25-10-2-5-18(25)12-19-20(27)26(21(28)24-19)13-14-6-8-16(23)9-7-14/h1-12H,13H2,(H,24,28)/b19-12-

InChI Key

ZVMKYPWJFGSVIP-UNOMPAQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.